Rabacfosadine

Descripción

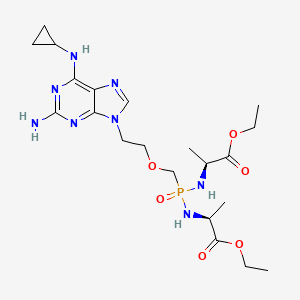

This compound is an acyclic nucleotide phosphonate prodrug and polymerase inhibitor that can potentially be used for its antineoplastic activity in the treatment of lymphoma in dogs. Upon administration, this compound is hydrolyzed intracellularly to 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2, 6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonylmethoxyethyl) guanine (PMEG) and phosphorylated to PMEG diphosphate (PMEGpp). PMEGpp binds to and inhibits DNA polymerases. This inhibits DNA synthesis, resulting in S phase arrest and induction of apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of II.

has potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma; structure in first source

Propiedades

IUPAC Name |

ethyl (2S)-2-[[2-[2-amino-6-(cyclopropylamino)purin-9-yl]ethoxymethyl-[[(2S)-1-ethoxy-1-oxopropan-2-yl]amino]phosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N8O6P/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSPEDQTHURSFQ-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)NC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)NP(=O)(COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3)N[C@@H](C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N8O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235245 | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859209-74-8 | |

| Record name | N,N′-[[[2-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]ethoxy]methyl]phosphinylidene]bis[L-alanine] 1,1′-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859209-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rabacfosadine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859209748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabacfosadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12762 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GS-9219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABACFOSADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M39BO43J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rabacfosadine mechanism of action in lymphoma cells

An In-Depth Technical Guide to the Mechanism of Action of Rabacfosadine in Lymphoma Cells

Introduction

This compound, sold under the brand name Tanovea®, is a novel chemotherapy agent approved for the treatment of lymphoma in dogs.[1] Developed initially as GS-9219, it is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[2][3] This design confers a unique mechanism of action that allows for preferential targeting of neoplastic lymphoid cells, thereby reducing the systemic toxicity associated with the parent compound, PMEG.[2][3][4] This technical guide provides a detailed overview of the molecular mechanism, quantitative efficacy, and key experimental protocols used to elucidate the action of this compound in lymphoma cells.

Core Mechanism of Action

The mechanism of this compound is a multi-step process that begins with its selective uptake by lymphoid cells and culminates in the induction of apoptosis through the inhibition of DNA synthesis and repair.

Intracellular Activation Pathway

This compound is inactive in its administered form and requires intracellular conversion to its pharmacologically active metabolite, PMEG diphosphate (PMEGpp).[5][6] This activation occurs preferentially within lymphocytes.[5][7]

-

Step 1: Hydrolysis: Upon entering the lymphoma cell, the initial bis(alaninyl ethyl) prodrug moiety of this compound is cleaved via hydrolysis. This reaction is catalyzed by the lysosomal enzyme cathepsin A, producing an intermediate metabolite, cPrPMEDAP.[5]

-

Step 2: Deamination: The cyclopropyl group of cPrPMEDAP is subsequently removed by deamination to yield PMEG. This step is believed to be catalyzed by N6-methyl-AMP aminohydrolase.[5] In lymphocytes, deamination appears to be the rate-limiting step in the activation pathway.[5]

-

Step 3: Phosphorylation: PMEG undergoes two successive phosphorylation steps to become the active diphosphorylated metabolite, PMEGpp.[5][8]

Molecular Mechanism of Cytotoxicity

The active metabolite, PMEGpp, is a guanine nucleotide analog that disrupts critical cellular processes, leading to cell death.[1]

-

Inhibition of DNA Synthesis: PMEGpp acts as a competitive inhibitor of cellular DNA polymerases α, δ, and ε.[9][10] Because it lacks a 3'-hydroxyl group, its incorporation into a growing DNA strand results in immediate chain termination.[11] This action effectively halts DNA replication, leading to an S-phase arrest in the cell cycle.[1][5]

-

Inhibition of DNA Repair: PMEGpp can also be incorporated into DNA during nucleotide excision repair processes.[11] This incorporation inhibits the repair machinery, leading to an accumulation of DNA strand breaks.[11]

-

Induction of Apoptosis: The accumulation of DNA damage and arrest of DNA synthesis trigger downstream signaling pathways that converge on programmed cell death (apoptosis).[5][9] The presence of DNA strand breaks activates protein kinases such as ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK).[11] This leads to the phosphorylation and stabilization of the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Puma and Bax, ultimately executing the apoptotic program.[11]

Quantitative Data

The cytotoxic activity of this compound has been quantified in both in vitro cell-based assays and clinical trials in dogs with lymphoma.

Table 1: In Vitro Antiproliferative Activity of this compound (GS-9219)

This table summarizes the 50% effective concentration (EC₅₀) values of this compound against various hematopoietic tumor cell lines and primary lymphocytes. The data highlight the selectivity of the drug for proliferating lymphoid cells.

| Cell Type / Cell Line | Origin | Assay Type | EC₅₀ (nM) | Reference |

| Primary Lymphocytes | ||||

| Mitogen-Stimulated T-cells | Canine | BrdUrd Incorporation | 135 | [5][12] |

| Mitogen-Stimulated B-cells | Canine | BrdUrd Incorporation | 42 | [5][12] |

| Quiescent T-cells | Canine | XTT (Metabolic) | 17,200 | [12] |

| Canine Lymphoma Lines | ||||

| 17-71 | B-cell Lymphoma | BrdUrd Incorporation | 12 | [5] |

| CLBL-1 | B-cell Lymphoma | BrdUrd Incorporation | 11 | [5] |

| Human Hematopoietic Lines | ||||

| CCRF-CEM | T-cell Leukemia | BrdUrd Incorporation | 21 | [5] |

| Ramos | B-cell Lymphoma | BrdUrd Incorporation | 14 | [5] |

| HL-60 | Promyelocytic Leukemia | BrdUrd Incorporation | 25 | [5] |

| U-937 | Histiocytic Lymphoma | BrdUrd Incorporation | 11 | [5] |

Table 2: Clinical Efficacy of this compound in Canine Lymphoma

This table presents key efficacy endpoints from prospective clinical trials of this compound administered as a single agent to dogs with multicentric lymphoma.

| Patient Population | Dose / Schedule | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Interval (PFI) | Reference |

| Naïve (Untreated) | 1.0 mg/kg q21d | 87% | 52% | 122 days (overall) 153 days (responders) 199 days (CR) | [2][13] |

| Relapsed B-cell | 1.0 mg/kg q21d | 74% | 45% | 108 days (overall) 172 days (responders) 203 days (CR) | [3] |

| Relapsed (Heavily Pre-treated) | 1.0 mg/kg q21d | 46% | 20% | 118 days (CR) 63 days (PR) | [14] |

| Relapsed B-cell (1st relapse) | 1.0 mg/kg q21d | 67% | N/A | N/A | [14] |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key in vitro experiments. The methodologies described below are based on those reported in the primary literature.[5][11][12]

In Vitro Antiproliferation Assay

This assay measures the ability of a compound to inhibit cell proliferation.

-

Objective: To determine the EC₅₀ value of this compound in various lymphoma cell lines and primary lymphocytes.

-

Methodology:

-

Cell Culture: Hematopoietic cell lines are cultured in appropriate media and maintained in exponential growth. Primary peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with mitogens like phytohemagglutinin (PHA) to induce proliferation.

-

Compound Treatment: Cells are seeded into 96-well plates and exposed to a serial dilution of this compound for a period of 72 to 96 hours.

-

Proliferation Measurement (BrdUrd Assay): During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdUrd), a synthetic nucleoside analog of thymidine, is added to the wells.

-

Detection: The cells are fixed, and the incorporated BrdUrd is detected using an anti-BrdUrd monoclonal antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is added, and the absorbance is measured using a plate reader.

-

Data Analysis: The absorbance values are plotted against the drug concentration, and the EC₅₀ value is calculated using a non-linear regression model.

-

Intracellular Metabolism Analysis

This protocol is used to identify and quantify the metabolites of this compound within the target cells.

-

Objective: To characterize the intracellular activation pathway of this compound.

-

Methodology:

-

Cell Culture and Treatment: A large number of PHA-stimulated T-cells (e.g., 20 million) are incubated with radiolabeled [¹⁴C]this compound at a specified concentration (e.g., 10 µM) for 24 hours.[12]

-

Cell Lysis: Cells are washed to remove extracellular drug and then lysed overnight in 80% methanol to precipitate proteins and extract the small-molecule metabolites.[12]

-

Sample Preparation: The methanol extract is centrifuged, lyophilized, and redissolved in a buffer suitable for High-Performance Liquid Chromatography (HPLC).

-

Analysis: A portion of the sample is analyzed by scintillation counting to determine the total intracellular concentration of drug-related material. The remainder is injected into an HPLC system coupled with a radioactivity detector to separate and quantify this compound and its various metabolites (cPrPMEDAP, PMEG, PMEGpp).

-

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Objective: To demonstrate that this compound causes cell cycle arrest.

-

Methodology:

-

Cell Treatment: Lymphoma cells are treated with this compound at a concentration known to inhibit proliferation (e.g., 10x EC₅₀) for a set time period (e.g., 24-48 hours).

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: The data are displayed as a histogram of fluorescence intensity. Cells in G₁ have a 2N DNA content, cells in G₂/M have a 4N DNA content, and cells in S-phase (replicating DNA) have a DNA content between 2N and 4N. Software (e.g., ModFit LT) is used to quantify the percentage of cells in each phase.[5] An accumulation of cells in the S-phase peak is indicative of S-phase arrest.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | TargetMol [targetmol.com]

- 9. Tanovea® for treatment of canine lymphoma [my.elanco.com]

- 10. Alternating this compound/Doxorubicin: Efficacy and Tolerability in Naïve Canine Multicentric Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting DNA repair in chronic lymphocytic leukemia cells with a novel acyclic nucleotide analogue, GS-9219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

GS-9219: A Technical Overview of its Discovery and Development

FOSTER CITY, CA – GS-9219, also known as rabacfosadine, is a novel, cell-permeable double prodrug of the acyclic nucleotide analog 9-(2-phosphonylmethoxyethyl)guanine (PMEG).[1][2] Developed by Gilead Sciences, GS-9219 emerged from the company's research efforts in antiviral nucleotide chemistry and was designed to preferentially target lymphoid cells, showing significant promise in the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to GS-9219.

Discovery and Rationale

The parent compound, PMEG, exhibited potent antiproliferative effects but was limited by poor cellular permeability and significant toxicity, particularly to the kidneys and gastrointestinal tract.[2] To overcome these limitations, GS-9219 was designed as a double prodrug of PMEG. This strategic chemical modification aimed to enhance cellular uptake, improve selectivity for lymphoid tissues, and thereby create a more favorable therapeutic window.[2] The prodrug design consists of an N6-cyclopropyl-2,6-diaminopurine moiety and two symmetrical ethyl-alanine phosphonoamidate groups, which mask the negatively charged phosphonate group, facilitating passive diffusion across cell membranes.[4]

Development Timeline

The development of GS-9219 progressed from preclinical evaluation to clinical trials, primarily focusing on its efficacy in lymphoid cancers.

-

Late 2006: Gilead Sciences submitted an Investigational New Drug (IND) application for GS-9219 to the U.S. Food and Drug Administration (FDA), which was subsequently cleared for Phase I human trials.[3]

-

2007: The company announced plans to initiate a Phase I study in patients with non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[3] Preclinical data demonstrating anti-cancer activity were presented at the American Association for Cancer Research (AACR) Annual Meeting.[3] A dose-finding and activity trial in pet dogs with naturally occurring NHL was also initiated.[5][6]

-

2008: Results from a study in dogs with spontaneous NHL were published, showcasing the potent antineoplastic activity of GS-9219.[2]

-

2011: A novel and efficient one-pot synthesis method for GS-9219 and other similar bis-amidate prodrugs was reported.[7]

-

2014: A Phase I/II clinical trial (NCT00499239) was ongoing for patients with relapsed or refractory CLL, NHL, or multiple myeloma.[8]

-

2016: this compound (under the brand name Tanovea) received conditional approval from the FDA for the treatment of lymphoma in dogs.[9]

-

2021: Tanovea received full approval from the FDA for treating canine lymphoma, becoming the first conditionally approved new animal drug for dogs to achieve this status.[9]

Mechanism of Action

The mechanism of action of GS-9219 involves a multi-step intracellular conversion to its active metabolite, PMEG diphosphate (PMEGpp), which acts as a potent DNA chain terminator.[1][4]

Upon entering the cell, GS-9219 undergoes enzymatic hydrolysis, primarily by cathepsin A, to form the intermediate metabolite 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP).[4] Subsequently, cPrPMEDAP is converted to PMEG through oxidative deamination, a reaction catalyzed by adenosine deaminase-like (ADAL) protein.[4] PMEG is then phosphorylated by intracellular kinases to its active diphosphate form, PMEGpp.[4]

PMEGpp competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into newly synthesized DNA by DNA polymerases.[1][4] Due to the lack of a 3'-hydroxyl moiety, the incorporation of PMEGpp into the growing DNA strand results in immediate chain termination, thereby inhibiting DNA synthesis.[1][9] This leads to an arrest of the cell cycle in the S phase and the induction of apoptosis.[9]

Quantitative Data

In Vitro Antiproliferative Activity

The antiproliferative activity of GS-9219 has been evaluated in various cell lines, demonstrating a marked selectivity for activated lymphocytes and hematopoietic tumor cells over quiescent lymphocytes and solid tumor cell lines.[2][10]

| Cell Type | Assay | EC50 (nM) | Reference |

| Mitogen-stimulated T lymphocytes | BrdUrd incorporation | 135 | [2][10] |

| Mitogen-stimulated B lymphocytes | BrdUrd incorporation | 42 | [2][10] |

| Proliferating Lymphoblasts | XTT assay | 135 | [10] |

| Quiescent Lymphocytes | XTT assay | 17,200 | [10] |

Pharmacokinetic Parameters in Beagle Dogs

Pharmacokinetic studies in normal beagle dogs following a 30-minute intravenous infusion of 3 mg/kg GS-9219 revealed the plasma and peripheral blood mononuclear cell (PBMC) profiles of GS-9219, cPrPMEDAP, and PMEGpp.[2]

| Compound | Matrix | Parameter | Value |

| GS-9219 | Plasma | Cmax | ~10,000 ng/mL |

| T1/2 | ~0.5 h | ||

| cPrPMEDAP | Plasma | Cmax | ~200 ng/mL |

| PMEGpp | PBMCs | Cmax | ~1,000 pmol/10^6 cells |

| T1/2 | > 24 h |

Note: Values are approximated from graphical data presented in Reiser et al., 2008.[2]

Clinical Efficacy in Dogs with Non-Hodgkin's Lymphoma

In a study involving 38 pet dogs with naturally occurring NHL, GS-9219 monotherapy demonstrated significant antitumor activity.[5][11]

| Response Category | Percentage of Dogs |

| Overall Response Rate | 79% |

| Complete Response | 61% |

| Partial Response | 18% |

Experimental Protocols

Cell Proliferation Assays

BrdUrd Incorporation Assay: This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdUrd), a synthetic analog of thymidine, into the DNA of proliferating cells.

-

Cell Seeding: Seed mitogen-stimulated T and B lymphocytes in 96-well plates.

-

Compound Treatment: Treat cells with varying concentrations of GS-9219.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

BrdUrd Labeling: Add BrdUrd to each well and incubate for an additional period (e.g., 4 hours) to allow for incorporation into newly synthesized DNA.

-

Cell Lysis and DNA Denaturation: Lyse the cells and denature the DNA.

-

Antibody Incubation: Add a peroxidase-conjugated anti-BrdUrd antibody and incubate.

-

Substrate Addition: Add a peroxidase substrate (e.g., TMB).

-

Measurement: Measure the absorbance at a specific wavelength to quantify the amount of incorporated BrdUrd. The EC50 value is then calculated.

XTT Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate quiescent and proliferating lymphoblasts in 96-well plates.

-

Compound Treatment: Add serial dilutions of GS-9219 to the wells.

-

Incubation: Incubate the cells for the desired duration.

-

XTT Labeling: Add the XTT labeling mixture (XTT and an electron-coupling reagent) to each well.

-

Incubation: Incubate for a period (e.g., 4 hours) to allow for the conversion of XTT to a formazan dye by metabolically active cells.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength. The EC50 is determined from the dose-response curve.

In Vivo Efficacy Study in Dogs with NHL

This protocol outlines the key steps in evaluating the antitumor efficacy of GS-9219 in a relevant preclinical model.[2][5]

-

Patient Selection: Enroll pet dogs with naturally occurring, advanced-stage non-Hodgkin's lymphoma.

-

Baseline Assessment: Perform a complete physical examination, lymph node measurements, complete blood count (CBC), serum biochemistry profile, and urinalysis. Thoracic radiographs and/or abdominal ultrasound may be used for staging.

-

Treatment Administration: Administer GS-9219 as a single agent via intravenous infusion. Various dosing schedules can be evaluated (e.g., once every 3 weeks).

-

Monitoring: Conduct regular physical examinations and clinicopathological evaluations (e.g., every 21 days) to assess for response and monitor for adverse events.

-

Response Evaluation: Assess tumor response based on established criteria, such as the Response Evaluation Criteria in Solid Tumors (RECIST).

-

Adverse Event Grading: Grade adverse events using a standardized system, such as the Veterinary Co-operative Oncology Group-Common Terminology Criteria for Adverse Events (VCOG-CTCAE).

Synthesis

A novel and efficient one-pot synthesis of symmetrical diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates, including GS-9219, has been developed.[7] This method starts from phosphonate diesters, which are converted to their bis(trimethylsilyl) esters. This approach avoids the need for isolation and purification of the free phosphonic acids and provides the final bis-amidate products in high yields (83-98%) and purity.[7][12]

Conclusion

GS-9219 (this compound) represents a successful application of prodrug chemistry to overcome the limitations of a potent parent compound. Its development history, from rational design and preclinical validation in a spontaneous large animal model of human cancer to its eventual approval for veterinary use, provides a valuable case study for drug development professionals. The detailed understanding of its mechanism of action, antiproliferative activity, and metabolic pathway underscores the importance of a multi-faceted approach in oncology research. The data and protocols presented herein offer a comprehensive technical guide for researchers and scientists in the field of drug discovery and development.

References

- 1. "The cellular and molecular responses to a novel nucleotide analogue, G" by Cheng-Yu Tsai [digitalcommons.library.tmc.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. gilead.com [gilead.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. ashpublications.org [ashpublications.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A novel and efficient one-pot synthesis of symmetrical diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Rabacfosadine: A Technical Guide for Researchers and Drug Development Professionals

Rabacfosadine (Tanovea®) , a novel guanine nucleotide analog, represents a significant advancement in the treatment of lymphoma in dogs. This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), designed to selectively target and accumulate in lymphoid cells. Its chemical structure is presented below.

Chemical Name: (2S)-ethyl 2-[({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphoryl]amino]propanoate Molecular Formula: C₂₁H₃₅N₈O₆P Molecular Weight: 526.5 g/mol

A summary of its known physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Appearance | White to off-white lyophilized powder in the form of a cake. | [1] |

| Molecular Formula | C₂₁H₃₅N₈O₆P | [1] |

| Molecular Weight | 526.5 g/mol | [1] |

| CAS Number | 859209-74-8 | [2] |

| Solubility | DMSO: 80 mg/mL (151.94 mM) | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 3.3 mg/mL (6.27 mM) | [3] |

Mechanism of Action

This compound is a prodrug that is metabolically activated within lymphocytes to its active form, PMEG diphosphate. This activation pathway enhances its therapeutic index by concentrating the cytotoxic metabolite in the target cancer cells.

Once activated, PMEG diphosphate acts as a chain-terminating inhibitor of DNA polymerases α, δ, and ε.[2] This inhibition disrupts DNA synthesis, leading to S-phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death) in rapidly dividing lymphoma cells.[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the coupling of a protected PMEG analog with two molecules of L-alanine ethyl ester. While specific, proprietary details of the manufacturing process are not publicly available, the general synthetic strategy involves the formation of a phosphonamidate bond. A generalized workflow is depicted below.

Analytical Methodology

The quality control and analysis of this compound in biological matrices and pharmaceutical formulations require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound is not publicly detailed, a general method can be proposed based on the analysis of similar nucleotide analogs.

Table 2: Proposed HPLC Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 260 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method Validation: Any developed HPLC method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Pharmacokinetic Properties

Pharmacokinetic studies in dogs have demonstrated that this compound is rapidly cleared from the plasma following intravenous administration. The prodrug design facilitates the delivery of the active metabolite to lymphoid tissues.

Due to the limited availability of a complete public dataset, a comprehensive table of pharmacokinetic parameters cannot be provided at this time. However, clinical studies indicate a rapid clearance of the parent compound.[4]

In Vitro Efficacy Assessment: Bromodeoxyuridine (BrdU) Incorporation Assay

The antiproliferative activity of this compound can be assessed using a Bromodeoxyuridine (BrdU) incorporation assay. This assay measures the amount of BrdU, a thymidine analog, that is incorporated into newly synthesized DNA during cell proliferation.

Experimental Protocol: BrdU Incorporation Assay

-

Cell Culture: Canine lymphoma cell lines (e.g., CLBL-1, OSW) are cultured in appropriate media and seeded in 96-well plates.

-

Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

-

BrdU Labeling: A BrdU labeling solution is added to each well, and the plates are incubated to allow for BrdU incorporation into the DNA of proliferating cells.[5]

-

Fixation and Denaturation: The cells are fixed, and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[5]

-

Antibody Incubation: An anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added to the wells.

-

Substrate Addition and Detection: A substrate for the detection enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Clinical Efficacy and Safety

Clinical trials in dogs with lymphoma have demonstrated the efficacy of this compound. The overall response rate in a study of dogs with relapsed B-cell lymphoma was 77%.[6]

Table 3: Clinical Efficacy of this compound in Relapsed Canine B-Cell Lymphoma

| Parameter | Result | Reference |

| Overall Response Rate (ORR) | 77% | [6] |

| Complete Response (CR) | 46% | [6] |

| Partial Response (PR) | 32% | [6] |

Common adverse events observed in clinical trials include gastrointestinal effects (diarrhea, vomiting, anorexia), hematologic changes (neutropenia), and dermatological issues.[7][8]

Conclusion

This compound is a promising and effective targeted therapy for canine lymphoma. Its unique mechanism of action as a double prodrug, leading to selective accumulation of the active cytotoxic metabolite in lymphoid cells, provides a significant therapeutic advantage. This technical guide provides a foundational understanding of its chemical and pharmacological properties to support further research and development in the field of veterinary oncology.

References

- 1. vetlexicon.com [vetlexicon.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | TargetMol [targetmol.com]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. vet-dc.com [vet-dc.com]

- 7. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabacfosadine: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine, commercially known as Tanovea®, is a novel acyclic nucleotide phosphonate and a double prodrug of 9-(2-phosphonylmethoxyethyl) guanine (PMEG).[1][2] It has gained full approval from the U.S. Food and Drug Administration (FDA) for the treatment of lymphoma in dogs, marking a significant advancement in veterinary oncology.[3] This technical guide provides an in-depth analysis of the pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics

This compound is designed to preferentially target lymphoid cells, where it undergoes intracellular conversion to its active, cytotoxic form.[3][4] This targeted delivery mechanism is a key feature that enhances its therapeutic index.

Absorption and Distribution

Following intravenous administration, this compound is rapidly cleared from the plasma.[5] However, its lipophilic nature allows for efficient penetration into cells, particularly lymphocytes. Once inside the cell, it is converted to its first metabolite, 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), and subsequently to the active metabolite, PMEG.[6] High concentrations of the active diphosphorylated metabolite, PMEG diphosphate (PMEGpp), accumulate and persist in lymphoid cells for over 24 hours.[6]

Radiolabeled studies in dogs have shown that after intravenous administration of [14C]-rabacfosadine, radioactivity is widely distributed throughout the body within 24 hours, with some of the highest concentrations found in lymphoid tissues, apart from excretory organs.[6]

Metabolism

The metabolic activation of this compound is a critical step in its mechanism of action. It is a "double" prodrug, requiring two enzymatic steps to yield the active compound.

-

Hydrolysis: this compound is first hydrolyzed intracellularly to cPrPMEDAP.[6]

-

Deamination: cPrPMEDAP is then deaminated to form PMEG.[7]

-

Phosphorylation: PMEG is subsequently phosphorylated twice to become the active metabolite, PMEGpp.[4][7]

This intracellular conversion strategy limits the systemic exposure to the highly cytotoxic PMEG, thereby reducing off-target toxicity.[1][4]

Excretion

The elimination of this compound and its metabolites occurs through both renal and fecal routes. Following intravenous administration of [14C]-rabacfosadine in dogs, approximately 42.4% of the administered radioactivity was excreted in the feces and 32.5% in the urine within 120 hours.[6] The mean overall elimination of radioactivity was 79.7% over 120 hours.[6]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound and its metabolites in dogs.

| Parameter | This compound | cPrPMEDAP | PMEGpp |

| Tmax (Peak Plasma Concentration Time) | ~30 minutes | 1-2 hours | >24 hours (in PBMCs) |

| Plasma Half-life | < 0.5 hour | 6 hours | Not applicable (intracellular) |

| Terminal Half-life in PBMCs | Not applicable | 25 hours | 68.7 hours |

PBMCs: Peripheral Blood Mononuclear Cells [5][6]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to induce cell cycle arrest and apoptosis in rapidly dividing lymphoid cells.

Mechanism of Action

The active metabolite, PMEGpp, acts as a potent chain-terminating inhibitor of the major nuclear replicative DNA polymerases α, δ, and ε.[7][8] By mimicking the natural DNA building block, guanine, PMEGpp gets incorporated into the growing DNA strand during replication.[4] This incorporation leads to the termination of DNA synthesis, S-phase arrest of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[3][4]

Clinical Efficacy in Canine Lymphoma

Multiple clinical trials have demonstrated the efficacy of this compound in treating both naïve and relapsed canine lymphoma.

| Study Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Interval (PFI) |

| Naïve Intermediate to Large Cell Lymphoma | 0.82 or 1.0 mg/kg IV q21d | 87% | 52% | 35% | 122 days (overall); 199 days for CR; 89 days for PR |

| Relapsed B-cell Lymphoma | 0.82 or 1.0 mg/kg IV q21d | 74% | 45% | 29% | 108 days (overall); 172 days for responders; 203 days for CRs |

| Naïve or Relapsed Multicentric Lymphoma (vs. Placebo) | 1.0 mg/kg IV q21d | 73.2% | 50.9% | 22.3% | 82 days (vs. 21 days for placebo) |

| Relapsed Multicentric Lymphoma | 1.0 mg/kg IV q21d | 46% | 20% | 26% | 118 days for CR; 63 days for PR |

| Alternating with Doxorubicin (Naïve Lymphoma) | 1.0 mg/kg IV alternating with Doxorubicin q21d | 93% | 79% | 14% | 199 days |

IV q21d: Intravenously every 21 days [1][9][10][11][12]

Safety and Tolerability

This compound is generally well-tolerated, with most adverse events being of low grade and manageable.[8] The most commonly reported adverse reactions include gastrointestinal issues such as diarrhea, decreased appetite, and vomiting.[11] Other potential side effects include decreased white blood cell count, weight loss, lethargy, and skin problems.[3] A more serious, though infrequent, adverse event associated with this compound is delayed pulmonary fibrosis, which can be life-threatening.[1][13]

Experimental Protocols

The clinical efficacy and safety of this compound have been evaluated in several prospective, multi-institutional clinical trials.

Key Study Designs

-

Study Population: Client-owned dogs with a histologic or cytologic diagnosis of multicentric lymphoma (naïve or relapsed).

-

Dosing Regimen: this compound is typically administered as a 30-minute intravenous infusion at a dose of 1.0 mg/kg every 21 days for up to five doses.[1][10] Dose adjustments to 0.82 mg/kg or 0.66 mg/kg may be made to manage adverse events.[5]

-

Response Evaluation: Treatment response is assessed every 21 days using the Veterinary Cooperative Oncology Group (VCOG) Response Evaluation Criteria for Peripheral Nodal Lymphoma.[1][13] This involves the measurement of peripheral lymph nodes.

-

Adverse Event Monitoring: Adverse events are graded according to the VCOG Common Terminology Criteria for Adverse Events (VCOG-CTCAE).[14]

Visualizations

Signaling Pathway of this compound

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Clinical Evaluation

References

- 1. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vetlexicon.com [vetlexicon.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. vet-dc.com [vet-dc.com]

- 6. vet-dc.com [vet-dc.com]

- 7. researchgate.net [researchgate.net]

- 8. Tanovea® (this compound for injection) [my.elanco.com]

- 9. experts.illinois.edu [experts.illinois.edu]

- 10. This compound (Tanovea) for the Treatment of Relapsed Multicentric Canine Lymphoma - VCS 2021 - VIN [vin.com]

- 11. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Rabacfosadine: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabacfosadine, marketed as Tanovea®, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a chemotherapy agent approved for the treatment of lymphoma in dogs. This technical guide provides an in-depth exploration of the molecular target identification of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. This compound preferentially targets lymphoid cells, where it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a competitive inhibitor of the replicative DNA polymerases α, δ, and ε, leading to the termination of DNA synthesis, cell cycle arrest in the S-phase, and subsequent induction of apoptosis in rapidly dividing cancer cells.

Introduction

This compound (formerly GS-9219) is a novel antineoplastic agent with a unique mechanism of action that differs from many conventional chemotherapy drugs.[1] As a double prodrug, this compound is designed for enhanced cellular uptake and selective activation within its target lymphoid cells, thereby minimizing systemic toxicity.[2] This guide will detail the molecular interactions and cellular consequences of this compound treatment, providing a comprehensive resource for researchers and drug development professionals.

Molecular Target Identification

The primary molecular targets of this compound's active metabolite, PMEGpp, are the eukaryotic DNA polymerases α, δ, and ε.[3] These enzymes are essential for the replication of the genome.

Quantitative Data on Target Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |

| PMEGpp | DNA Polymerase α | Not explicitly reported | PMEGpp is an efficient inhibitor of this polymerase.[3] |

| PMEGpp | DNA Polymerase δ | Apparent Ki is 3-4x lower than Km for dGTP | Strong competitive inhibitor.[4] |

| PMEGpp | DNA Polymerase ε | Apparent Ki is 3-4x lower than Km for dGTP | Strong competitive inhibitor.[4] |

Mechanism of Action

The mechanism of action of this compound can be detailed in a multi-step process, from its administration to the induction of cancer cell death.

Cellular Uptake and Activation

This compound, as a prodrug, is designed to efficiently cross the cell membrane. Once inside the target lymphoid cell, it undergoes a two-step conversion to its active form. First, it is hydrolyzed to PMEG monophosphate, and then further phosphorylated by cellular kinases to PMEG diphosphate (PMEGpp).[6]

Inhibition of DNA Synthesis

The active metabolite, PMEGpp, is a structural analog of the natural deoxyguanosine triphosphate (dGTP). This structural similarity allows PMEGpp to compete with dGTP for the active site of DNA polymerases α, δ, and ε.[4] Upon incorporation into the growing DNA strand, PMEGpp acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This effectively halts DNA replication.[7]

Cell Cycle Arrest and Apoptosis

The inhibition of DNA synthesis during the S-phase of the cell cycle triggers a DNA damage response.[8] This leads to the activation of cell cycle checkpoints, causing the cell to arrest in the S-phase.[2] Prolonged cell cycle arrest and the accumulation of DNA strand breaks ultimately activate the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of programmed cell death.[9][10]

Experimental Protocols

The identification of the molecular target of this compound and the elucidation of its mechanism of action rely on a variety of biochemical and cell-based assays.

DNA Polymerase Inhibition Assay

A common method to determine the inhibitory activity of compounds like PMEGpp on DNA polymerases involves measuring the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a synthetic DNA template-primer.

Objective: To quantify the inhibitory effect of PMEGpp on the activity of purified DNA polymerases α, δ, and ε.

Materials:

-

Purified recombinant human DNA polymerase α, δ, or ε.

-

Poly(dA)/oligo(dT) template-primer.

-

[³H]dTTP (radiolabeled thymidine triphosphate).

-

Unlabeled dATP, dCTP, dGTP, and dTTP.

-

PMEGpp (test inhibitor).

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, dithiothreitol, bovine serum albumin).

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, template-primer, and a mixture of dNTPs including [³H]dTTP.

-

Add varying concentrations of PMEGpp to the reaction mixtures. A control reaction with no inhibitor is also prepared.

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reactions by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dTTP.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PMEGpp and determine the IC50 value. For Ki determination, the assay is performed with varying concentrations of both the substrate (dGTP) and the inhibitor (PMEGpp) to perform kinetic analysis (e.g., Lineweaver-Burk plot).

Cell Cycle Analysis by Flow Cytometry

This assay is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Objective: To assess the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

-

Lymphoma cell line (e.g., Jurkat).

-

This compound.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Ethanol (for fixation).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed lymphoma cells in culture plates and allow them to adhere or grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specific duration (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by trypsinization or scraping and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI.

-

The data is analyzed using appropriate software to generate histograms showing the distribution of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a targeted approach to cancer therapy, leveraging the unique biology of lymphoid malignancies. Its mechanism as a double prodrug allows for selective delivery and activation, leading to potent inhibition of DNA synthesis and subsequent apoptosis in cancer cells. The detailed understanding of its molecular target and mechanism of action, as outlined in this guide, is crucial for the continued development of novel anticancer agents and for optimizing the clinical use of this compound. Further research to determine the precise Ki values of PMEGpp and to further delineate the downstream apoptotic signaling pathways will provide an even more complete picture of this important therapeutic agent.

References

- 1. Multicenter, randomized, double‐blinded, placebo‐controlled study of this compound in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Different inhibitory potencies of acyclic phosphonomethoxyalkyl nucleotide analogs toward DNA polymerases alpha, delta and epsilon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Incorporation and excision of 9-(2-phosphonylmethoxyethyl)guanine (PMEG) by DNA polymerase delta and epsilon in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cellular DNA polymerase alpha and human cytomegalovirus-induced DNA polymerase by the triphosphates of 9-(2-hydroxyethoxymethyl)guanine and 9-(1,3-dihydroxy-2-propoxymethyl)guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bosterbio.com [bosterbio.com]

In Vitro Efficacy of Rabacfosadine: A Technical Guide for Cancer Research Professionals

An in-depth exploration of the preclinical in vitro studies of Rabacfosadine (GS-9219), a novel nucleotide analog prodrug, on cancer cell lines. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.

Introduction

This compound, also known as GS-9219, is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is designed to preferentially target lymphoid cells, where it is converted to its active metabolite, PMEG diphosphate (PMEGpp).[1][2] This active form acts as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis and subsequent induction of apoptosis.[1] In vitro studies have demonstrated its potent antiproliferative activity against hematopoietic tumor cell lines and activated lymphocytes.[1][3] This technical guide summarizes the available quantitative data on the in vitro efficacy of this compound, provides detailed methodologies for relevant experimental assays, and visualizes the key cellular processes involved.

Data Presentation: In Vitro Antiproliferative Activity of this compound

The following tables summarize the available quantitative data on the efficacy of this compound in inhibiting the proliferation of various cell types. The data is primarily focused on lymphocytes and highlights the selectivity of this compound for proliferating cells.

| Cell Type | Assay Method | Parameter | Value | Reference |

| Mitogen-Stimulated T Lymphocytes | BrdUrd Incorporation | EC50 | 135 nM | [3] |

| Mitogen-Stimulated B Lymphocytes | BrdUrd Incorporation | EC50 | 42 nM | [3] |

| Proliferating Cells | XTT Assay | EC50 | 135 nM | [3] |

| Quiescent (Non-dividing) Cells | XTT Assay | EC50 | 17.2 µM | [3] |

| Human Multiple Myeloma Cell Lines (3) | Proliferation Assay | Effect | Dose-dependent inhibition | |

| Human Lymphoblasts and Leukemia Cell Lines | Cytotoxicity Assay | Effect | Potent cytotoxic activity |

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects through a multi-step intracellular activation process that culminates in the inhibition of DNA replication and induction of apoptosis.

-

Cellular Uptake and Conversion: this compound, as a prodrug, efficiently enters the cell.

-

Activation to PMEGpp: Inside the cell, it undergoes enzymatic hydrolysis and deamination to form PMEG. PMEG is then phosphorylated by cellular kinases to its active diphosphate form, PMEGpp.[1]

-

Inhibition of DNA Polymerases: PMEGpp acts as a competitive inhibitor and a chain terminator for DNA polymerases α, δ, and ε, which are crucial for DNA replication.

-

S Phase Arrest and Apoptosis: The inhibition of DNA synthesis leads to cell cycle arrest in the S phase and subsequently triggers programmed cell death (apoptosis).[2]

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of this compound on cancer cell lines.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Caption: Workflow for the BrdU cell proliferation assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (GS-9219)

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

Detection substrate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (e.g., 24, 48, or 72 hours).

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Aspirate the medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Add the anti-BrdU detector antibody to each well and incubate for 1 hour at room temperature.

-

Substrate Addition and Measurement: Add the appropriate substrate and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Annexin V binding buffer

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest and wash the cells with PBS.

-

Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase to degrade RNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cells in each phase.

Conclusion

This compound demonstrates significant in vitro antiproliferative activity, particularly against hematopoietic cancer cells and activated lymphocytes. Its mechanism of action, involving intracellular activation to a potent DNA polymerase inhibitor, leads to S phase cell cycle arrest and apoptosis. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and cellular effects of this compound in various cancer cell line models. Further studies are warranted to establish a comprehensive profile of its activity across a broader range of cancer types.

References

Preclinical Toxicology of Rabacfosadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine, also known as Tanovea-CA1 (formerly GS-9219), is a double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It is a guanine nucleotide analog developed to preferentially target and induce apoptosis in lymphoid cells.[1][2] this compound received conditional approval from the U.S. Food and Drug Administration (FDA) in 2016 and full approval in 2021 for the treatment of lymphoma in dogs, making it the first drug to be fully approved specifically for this indication in canines.[1] This technical guide provides a comprehensive overview of the preclinical toxicology studies of this compound, focusing on the available data from canine safety studies. While comprehensive rodent toxicology data is not publicly available, the information from canine studies offers valuable insights into the safety profile of this compound.

Mechanism of Action

This compound is designed to be administered in an inactive form, which limits systemic toxicity.[3] As a double prodrug, it is preferentially taken up by lymphocytes, where it undergoes intracellular conversion to its active metabolite, PMEG diphosphate (PMEGpp).[2][4] This conversion involves enzymatic hydrolysis and deamination to PMEG, followed by phosphorylation to PMEGpp.[2][4]

PMEGpp acts as a chain-terminating inhibitor of DNA polymerases, effectively halting DNA synthesis.[1][2] This disruption of DNA replication leads to S-phase cell cycle arrest and the subsequent induction of apoptosis (programmed cell death) in rapidly dividing cells, such as lymphoma cells.[1]

References

- 1. Preclinical toxicity studies with two thymopoietin-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GS-9219--a novel acyclic nucleotide analogue with potent antineoplastic activity in dogs with spontaneous non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for naïve canine intermediate to large cell lymphoma: Efficacy and adverse event profile across three prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Rabacfosadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabacfosadine, a novel double prodrug of the acyclic nucleotide phosphonate 9-(2-phosphonylmethoxyethyl) guanine (PMEG), is a targeted chemotherapeutic agent with demonstrated efficacy against lymphoid malignancies. Its design as a double prodrug enhances its cellular uptake and facilitates selective activation within target lymphoid cells, thereby minimizing systemic toxicity. This technical guide provides a comprehensive overview of the cellular uptake and metabolic activation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Cellular Uptake and Intracellular Accumulation

This compound is specifically designed for preferential uptake by lymphoid cells. This selectivity is a critical feature that contributes to its targeted anti-cancer activity. While the precise transport mechanisms are not fully elucidated, it is understood that this compound enters lymphoid cells and undergoes intracellular conversion.

Once inside the cell, this compound is metabolized, leading to the accumulation of its active metabolites. This intracellular trapping mechanism ensures a sustained therapeutic effect.

Metabolic Activation Pathway

The conversion of this compound to its pharmacologically active form, PMEG diphosphate (PMEGpp), is a multi-step enzymatic process that occurs within the target lymphoma cells. This pathway ensures that the cytotoxic activity is localized to the cancer cells, reducing off-target effects.

The metabolic activation of this compound can be summarized in the following key steps:

-

Hydrolysis: The first step involves the enzymatic hydrolysis of a promoiety, leading to the formation of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP).

-

Deamination: Subsequently, cPrPMEDAP undergoes deamination to yield PMEG.

-

Phosphorylation: The final stage of activation involves two sequential phosphorylation steps, converting PMEG first to PMEG monophosphate (PMEGmp) and then to the active diphosphate form, PMEGpp.

The active metabolite, PMEGpp, acts as a chain-terminating inhibitor of DNA polymerases, leading to the arrest of DNA synthesis and subsequent induction of apoptosis in rapidly dividing lymphoma cells.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data regarding the intracellular concentrations and half-lives of this compound metabolites in canine peripheral blood mononuclear cells (PBMCs) following intravenous administration.

Table 1: Intracellular Concentrations of this compound Metabolites in Canine PBMCs [1]

| Metabolite | Intracellular Concentration (nM) |

| cPrPMEDAP | 131 |

| PMEGpp | 1,420 |

Data obtained after a 30-minute intravenous infusion of 1 mg/kg this compound.

Table 2: Intracellular Half-Life of this compound Metabolites in Canine PBMCs

| Metabolite | Terminal Half-Life (hours) |

| cPrPMEDAP | 25 |

| PMEGpp | 68.7 |

These data highlight the significant intracellular accumulation and persistence of the active metabolite PMEGpp, which contributes to the sustained pharmacodynamic effect of this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the cellular uptake and metabolism of this compound.

In Vitro Metabolism Assay

This protocol is designed to assess the metabolic conversion of this compound in a cellular context.

1. Cell Culture and Treatment:

-

Culture a relevant lymphoma cell line (e.g., canine lymphoma cells) to a desired density.

-

Incubate the cells with a known concentration of this compound for various time points.

2. Metabolite Extraction:

-

At each time point, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a cold extraction solvent (e.g., 80% methanol).

-

Precipitate proteins by adding a solvent like acetonitrile, followed by vortexing.

3. Sample Analysis:

-

Centrifuge the samples to pellet cellular debris and precipitated proteins.

-

Collect the supernatant containing the intracellular metabolites.

-

Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify this compound and its metabolites (cPrPMEDAP, PMEG, PMEGmp, and PMEGpp).

Cellular Uptake Assay (Radiolabeled Compound)

This protocol utilizes a radiolabeled form of this compound to quantify its uptake into cells.

1. Cell Preparation and Incubation:

-

Plate lymphoma cells in a multi-well format.

-

Incubate the cells with a solution containing radiolabeled this compound (e.g., [¹⁴C]-rabacfosadine) at various concentrations and for different time periods.

2. Termination of Uptake:

-

To stop the uptake process, rapidly wash the cells with ice-cold PBS.

3. Cell Lysis and Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the cell lysate for normalization of the uptake data.

4. Data Analysis:

-

Calculate the rate of uptake based on the amount of radioactivity incorporated into the cells over time.

Conclusion

This compound's efficacy as a targeted anticancer agent is intrinsically linked to its unique cellular uptake and metabolic activation profile. The preferential accumulation in lymphoid cells and subsequent intracellular conversion to the potent DNA polymerase inhibitor PMEGpp provide a clear mechanism for its selective cytotoxicity against lymphoma cells. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals working to further understand and optimize the therapeutic potential of this compound and similar nucleotide prodrugs.

References

Rabacfosadine: An In-Depth Technical Guide to its Apoptosis Induction Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabacfosadine (marketed as Tanovea®), a guanine nucleotide analog, is a double prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG). It has demonstrated significant efficacy in the treatment of lymphoma in dogs. Its mechanism of action is rooted in the targeted delivery of its cytotoxic metabolite, PMEG diphosphate (PMEGpp), to lymphoid cells. This targeted delivery leads to the inhibition of DNA synthesis, culminating in cell cycle arrest at the S phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular pathways involved in this compound-induced apoptosis, supported by available preclinical and clinical data. It further details the experimental protocols utilized to elucidate these mechanisms and presents quantitative data in a structured format for ease of comparison.

Core Mechanism of Action: From Prodrug to Apoptotic Induction

This compound is designed for preferential accumulation in lymphoid cells. Once inside the target cell, it undergoes a two-step conversion to its active form. First, it is hydrolyzed to cPr-PMEDAP, which is then deaminated to PMEG. Subsequently, PMEG is phosphorylated to PMEG diphosphate (PMEGpp), the active cytotoxic agent.

PMEGpp acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP) and is incorporated into the nascent DNA strand by DNA polymerases. This incorporation leads to chain termination, effectively halting DNA replication. The resulting DNA damage and replication stress trigger a cellular response that culminates in S-phase arrest and the initiation of programmed cell death, or apoptosis.

Signaling Pathways of Apoptosis Induction

The precise signaling cascades leading to apoptosis following this compound-induced DNA damage are not yet fully detailed in the available literature. However, based on its mechanism of action as a DNA synthesis inhibitor, the intrinsic (or mitochondrial) pathway of apoptosis is the most probable route of cell death. This pathway is typically initiated in response to intracellular stress, such as DNA damage.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. In a healthy cell, the anti-apoptotic proteins sequester the pro-apoptotic members, preventing apoptosis. Following DNA damage, the balance shifts in favor of the pro-apoptotic proteins.

While direct evidence of this compound's effect on specific Bcl-2 family proteins is not yet published, it is hypothesized that the DNA damage signals lead to the activation of pro-apoptotic "BH3-only" proteins. These proteins then activate Bax and Bak, which oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

Cytochrome c, in the cytoplasm, binds to apoptotic protease-activating factor 1 (Apaf-1), which then recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptotic cell death.

Quantitative Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound (GS-9219)

| Cell Type | EC50 (nmol/L) |

| Mitogen-stimulated T lymphocytes | 135 |

| Mitogen-stimulated B lymphocytes | 42 |

Data extracted from Reiser et al., 2008.

Table 2: Clinical Efficacy of this compound in Canine Lymphoma

| Study Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |

| Naïve or Relapsed Multicentric Lymphoma | 73.2% | 50.9% | 22.3% | 82 days |

| Naïve Multicentric Lymphoma | - | - | - | 151 days |

| Relapsed Multicentric Lymphoma | - | - | - | 63 days |

| Relapsed B-cell Lymphoma | 74% | 45% | 29% | 108 days (all dogs) |

| Naïve Intermediate to Large Cell Lymphoma | 87% | 52% | 35% | 122 days (all dogs) |

Data compiled from Weishaar et al., 2021; Saba et al., 2018; and Saba et al., 2020.[1]

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted for the analysis of lymphoma cell lines treated with this compound.

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Canine lymphoma cell line (e.g., CLBL-1)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed canine lymphoma cells at a suitable density and allow them to adhere or stabilize in culture. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization prior to centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Objective: To assess the induction of apoptosis by this compound.

Materials:

-

Canine lymphoma cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect both adherent and floating cells to ensure the inclusion of apoptotic cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This protocol can be used to investigate the expression levels of key proteins in the apoptotic pathway, such as caspases and Bcl-2 family members.

Objective: To determine the involvement of specific caspases and Bcl-2 family proteins in this compound-induced apoptosis.

Materials:

-

Canine lymphoma cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.

Mandatory Visualizations

Conclusion